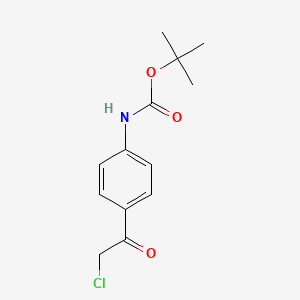

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUGFBYCRGFMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Procedure:

- Starting Material: 4-Aminophenyl derivative

- Reagents: tert-Butyl chloroformate, a base such as triethylamine or pyridine

- Conditions: Typically performed in an inert solvent like dichloromethane at low temperatures (0–25°C)

- Reaction: The amino group reacts with tert-butyl chloroformate, forming the tert-butyl carbamate

Example:

In a typical synthesis, 4-aminophenyl is dissolved in dichloromethane, cooled to 0°C, and treated with triethylamine. Then, tert-butyl chloroformate is added dropwise, and the mixture is stirred until completion. The product is purified via chromatography.

Advantages: High selectivity, straightforward procedure, and good yields.

Introduction of the 2-Chloroacetyl Group via Acylation

The next step involves acylation of the carbamate with chloroacetyl chloride to introduce the 2-chloroacetyl moiety.

Procedure:

- Starting Material: The carbamate derivative from step 1

- Reagents: Chloroacetyl chloride, a base such as triethylamine or pyridine

- Conditions: Conducted in anhydrous dichloromethane at 0–25°C

- Reaction: The carbamate's phenolic or amino groups (if present) are acylated with chloroacetyl chloride, forming the desired 2-chloroacetyl derivative

Example:

The carbamate is dissolved in dichloromethane, cooled, and chloroacetyl chloride is added dropwise with triethylamine. The mixture is stirred at room temperature, then quenched with water and purified.

Notes: The reaction must be carefully controlled to prevent over-acylation or side reactions.

Alternative Route: Sequential Synthesis via Intermediate Precursors

Recent research suggests a telescoped approach where the carbamate and chloroacetyl groups are introduced in a one-pot process, reducing purification steps and improving overall efficiency.

Procedure:

- Step 1: Formation of the carbamate intermediate using tert-butyl chloroformate

- Step 2: In situ acylation with chloroacetyl chloride without isolating the intermediate

- Conditions: Solvent and temperature optimized to favor both steps, often in dichloromethane with controlled addition rates

Benefits:

- Reduced reaction time

- Minimized handling of sensitive intermediates

- Potential for scale-up

Use of Coupling Reagents for Enhanced Selectivity

In some cases, coupling reagents such as EDCI and HOBt are employed to facilitate the formation of carbamates and acylated derivatives with higher yields and fewer side reactions.

Procedure:

- React tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using EDCI/HOBt

- Followed by acylation with chloroacetyl chloride under mild conditions

This method, although more complex, offers higher functional group tolerance and cleaner products.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The carbamate formation via tert-butyl chloroformate is well-established, with yields often exceeding 85% under optimized conditions.

- The chloroacetylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.

- Recent advances favor telescoped procedures that combine carbamate formation and acylation, streamlining synthesis and reducing waste.

- Use of coupling reagents like EDCI and HOBt can enhance the efficiency of amide bond formation, especially when working with complex or sensitive substrates.

化学反応の分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield aryl amines and tert-butanol. The chloroacetyl group may remain intact or hydrolyze depending on reaction conditions:

For example, under basic conditions, cesium carbonate in acetonitrile promotes intramolecular decarboxylation in structurally similar alkanoyloxycarbamates, forming alkylamines . This suggests this compound may similarly decompose under strong bases.

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group serves as an electrophilic site for nucleophilic attack, enabling derivatization:

In studies of analogous compounds, chloroacetyl groups react with amines to form stable acetamides, as seen in the synthesis of anti-inflammatory carbamate derivatives . The electron-withdrawing carbamate group enhances the electrophilicity of the adjacent chloroacetyl carbon.

Coupling Reactions

The carbamate’s aromatic amine precursor can participate in coupling reactions post-hydrolysis:

For instance, phenylcarbamates treated with tetrabutylammonium fluoride (TBAF) undergo deprotection to generate isocyanate intermediates, which react with amines to form ureas . This mechanism implies that this compound could similarly yield ureas under fluoride ion exposure.

Thermal Decomposition

Heating above 100°C in inert solvents (e.g., toluene) may induce cleavage of the carbamate or chloroacetyl groups:

| Conditions | Mechanism | Outcome |

|---|---|---|

| 100–140°C, N₂ atmosphere | Decarboxylation or β-elimination | Formation of aryl amines or chloroacetophenones |

Patent data on structurally related tert-butyl carbamates demonstrates thermal instability, leading to dichloroacetylated byproducts under prolonged heating . Similar behavior is anticipated for this compound.

Comparative Reactivity with Analogs

The chloroacetyl group distinguishes this compound from other carbamates:

| Analog | Key Difference | Reactivity Contrast |

|---|---|---|

| tert-Butyl (4-acetylphenyl)(methyl)carbamate | Acetyl vs. chloroacetyl substituent | Reduced electrophilicity in acetyl derivatives |

| tert-Butyl (4-benzoylphenyl)carbamate | Benzoyl vs. chloroacetyl | Lower leaving group ability in benzoyl derivatives |

The chloroacetyl group’s superior leaving ability facilitates nucleophilic substitutions compared to acetyl or benzoyl analogs .

Stability Considerations

科学的研究の応用

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research has shown that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory properties. For instance, a study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamates and evaluated their efficacy against inflammation using the carrageenan-induced rat paw edema model. The results indicated that certain compounds demonstrated promising anti-inflammatory activity, with inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug, indomethacin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases. It has been noted to interact with critical enzymes such as β-secretase 1 and acetylcholinesterase, which are associated with Alzheimer’s disease pathology. The inhibition of these enzymes suggests potential therapeutic applications in treating neurodegenerative conditions.

Organic Synthesis Applications

Scavenger for Activated Glycosyl Donors

In organic synthesis, tert-butyl carbamates serve as effective protecting groups and scavengers for activated glycosyl donors. Research indicates that the use of carbamate protecting groups enhances yields in glycosylation reactions. Specifically, when boron trifluoride activation was applied to trichloroacetimidate donors, higher yields were achieved with carbamate-protected substrates compared to other protecting groups .

Synthesis of Novel Compounds

The structural complexity of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate allows it to be used as an intermediate in synthesizing various biologically active compounds. For example, it can be coupled with other functional groups to create derivatives that may possess enhanced biological activities or novel functionalities .

Case Studies and Research Findings

作用機序

The mechanism of action of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

類似化合物との比較

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate and selected analogs:

Physicochemical Properties

- Melting Points: The primary compound’s melting point is unspecified, but analogs like CAS 167886-56-8 (non-hazardous) and CAS 916578-53-5 (simpler structure) likely have lower melting points than CAS 1414959-14-0 due to reduced molecular complexity . In contrast, thiophene-containing analogs (e.g., CAS 18a) exhibit high melting points (>287°C) due to extended aromatic systems .

- Solubility : While the primary compound is provided as a 25 µL, 10 mM solution, analogs with polar groups (e.g., hydroxy in CAS 162536-40-5) may show improved aqueous solubility .

生物活性

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing data tables that summarize key research results.

Chemical Structure and Properties

The molecular formula for this compound is C13H16ClNO3, featuring a carbamate functional group attached to a phenyl ring with a chloroacetyl substituent. This structural arrangement is crucial for its biological interactions.

Research indicates that the biological effects of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and cyclooxygenase , which are critical in inflammatory processes and neurodegenerative pathways.

- Inflammatory Pathways : Its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a significant role in the synthesis of pro-inflammatory mediators.

1. Anti-inflammatory Activity

A study evaluating various carbamate derivatives found that this compound exhibited significant anti-inflammatory effects. The percentage inhibition of inflammation was comparable to standard drugs like indomethacin, demonstrating its potential as an anti-inflammatory agent.

| Compound | Percentage Inhibition (%) |

|---|---|

| This compound | 54.2 |

| Indomethacin | 60.0 |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 1: Neuroprotective Effects

A notable study explored the neuroprotective effects of related carbamate compounds on astrocytes under amyloid-beta exposure, indicating that modifications on the carbamate structure can enhance protective activity against neurodegeneration . Although specific results for this compound were not detailed, the implications suggest potential utility in Alzheimer’s disease research.

Case Study 2: In Vivo Efficacy

In vivo studies involving similar compounds have demonstrated their ability to reduce inflammation and oxidative stress markers in animal models. These findings support further exploration of this compound in therapeutic contexts .

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate?

Methodological Answer:

The compound can be synthesized via a carbamate coupling reaction. A common approach involves:

- Reacting 4-(2-chloroacetyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in anhydrous THF or DCM .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Validation using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (e.g., HRMS [M + Na]+ analysis) .

Key Considerations:

- Ensure anhydrous conditions to prevent hydrolysis of the chloroacetyl group.

- Monitor reaction progress via TLC to optimize yield and minimize side products.

Intermediate: How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy :

- X-ray Crystallography :

- Infrared Spectroscopy (IR) :

Data Contradiction Analysis:

Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with HRMS and elemental analysis.

Advanced: What are the stability profiles and decomposition pathways under varying experimental conditions?

Methodological Answer:

- Thermal Stability :

- Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at ≤ -20°C in inert atmospheres to prevent tert-butyl group cleavage .

- Hydrolytic Sensitivity :

- Light Sensitivity :

Contradiction Resolution:

Conflicting stability reports may arise from impurities (e.g., residual acids/bases). Re-test after rigorous purification.

Advanced: How can researchers validate analytical methods for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC Validation :

- Use a C18 column with acetonitrile/water (70:30) mobile phase. Calibrate with standards (0.1–100 µg/mL) and validate linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ .

- LC-MS/MS :

- Cross-Validation :

Data Contradiction Analysis:

Discrepancies in purity assays (e.g., 95% vs. 98%) may stem from column batch variability. Use orthogonal methods (HPLC + qNMR) for confirmation.

Advanced: How to address contradictions in reactivity data during nucleophilic substitution reactions?

Methodological Answer:

- Solvent Effects :

- Catalytic Optimization :

- Mechanistic Studies :

Contradiction Resolution:

Inconsistent yields may result from competing elimination pathways. Monitor byproduct formation via GC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。